molecular formula C18H19ClN2O2 B2817864 N-(4-chlorophenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide CAS No. 1209120-02-4

N-(4-chlorophenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide

Cat. No.: B2817864
CAS No.: 1209120-02-4
M. Wt: 330.81
InChI Key: BDBZSKZKXMUYMA-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide is a synthetic organic compound characterized by the presence of a pyrrolidine ring substituted with 4-chlorophenyl and 4-methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide typically involves the reaction of 4-chloroaniline with 4-methoxybenzaldehyde to form an intermediate Schiff base. This intermediate is then subjected to cyclization with pyrrolidine and subsequent acylation to yield the final product. The reaction conditions often include the use of organic solvents such as ethanol or methanol, and catalysts like acetic acid or hydrochloric acid to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of 4-chlorobenzaldehyde or 4-chlorobenzoic acid.

    Reduction: Formation of 4-chloroaniline.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-chlorophenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to known pharmacologically active compounds.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-3-(4-hydroxyphenyl)pyrrolidine-1-carboxamide
  • N-(4-chlorophenyl)-3-(4-methylphenyl)pyrrolidine-1-carboxamide
  • N-(4-chlorophenyl)-3-(4-fluorophenyl)pyrrolidine-1-carboxamide

Uniqueness

N-(4-chlorophenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide is unique due to the presence of both 4-chlorophenyl and 4-methoxyphenyl groups, which confer specific chemical and biological properties. The methoxy group, in particular, can influence the compound’s reactivity and interaction with biological targets, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-(4-chlorophenyl)-3-(4-methoxyphenyl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O2/c1-23-17-8-2-13(3-9-17)14-10-11-21(12-14)18(22)20-16-6-4-15(19)5-7-16/h2-9,14H,10-12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDBZSKZKXMUYMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CCN(C2)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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